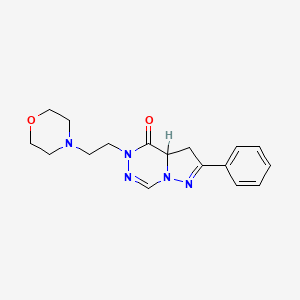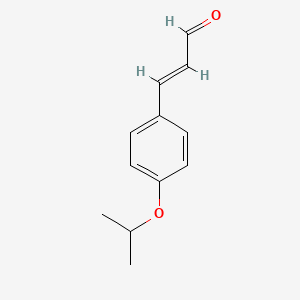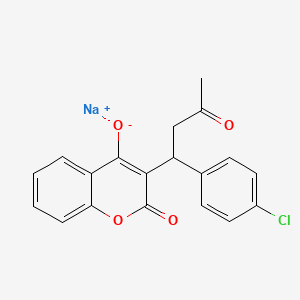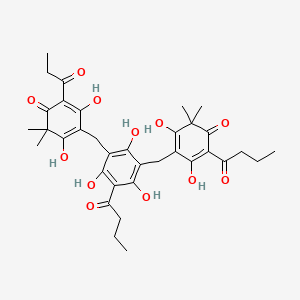
(R)-Pronethalol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pronethalol is a beta-adrenergic receptor antagonist, which was one of the first beta-blockers developed for the treatment of cardiovascular diseases. It is a chiral compound, with the ®-enantiomer being the active form. This compound has historical significance as it paved the way for the development of more advanced beta-blockers used today.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pronethalol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 1-naphthol.
Alkylation: 1-naphthol is alkylated using 1-chloro-3-(isopropylamino)-2-propanol under basic conditions to form the racemic mixture of pronethalol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods: Industrial production of ®-Pronethalol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing efficient resolution techniques to separate the ®-enantiomer.
Types of Reactions:
Oxidation: ®-Pronethalol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of ®-Pronethalol can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Various substituted pronethalol derivatives.
科学研究应用
®-Pronethalol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of chirality on beta-adrenergic receptor binding.
Biology: Investigated for its role in modulating adrenergic signaling pathways.
Medicine: Historically used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blockers and as a reference compound in pharmaceutical research.
作用机制
®-Pronethalol exerts its effects by competitively inhibiting beta-adrenergic receptors, which are part of the sympathetic nervous system. By blocking these receptors, ®-Pronethalol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production.
相似化合物的比较
Propranolol: Another beta-blocker with a similar mechanism of action but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to ®-Pronethalol.
Metoprolol: A beta-1 selective blocker used for similar indications but with a different side effect profile.
Uniqueness: ®-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its non-selective nature and the presence of both beta-1 and beta-2 blocking activity distinguish it from more selective beta-blockers like atenolol and metoprolol.
属性
CAS 编号 |
5696-91-3 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
(1R)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m0/s1 |
InChI 键 |
HRSANNODOVBCST-HNNXBMFYSA-N |
手性 SMILES |
CC(C)NC[C@@H](C1=CC2=CC=CC=C2C=C1)O |
规范 SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















